![molecular formula C17H13N3OS B2559109 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-33-8](/img/structure/B2559109.png)
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a type of heterocyclic compound . It also contains a cyano group (-CN) and an amide group (CONH2), which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring . The cyano group and the amide group are functional groups that can participate in various chemical reactions .Chemical Reactions Analysis
Cyanoacetamide derivatives, like this compound, are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Energetic Materials
Synthesis and Structure: The compound is obtained through the cyclization reaction of diaminomaleonitrile. Its structure and configurational integrity have been assessed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA). Additionally, fourteen compounds have been confirmed by X-ray single crystal diffraction .
Physical Properties: Four selected compounds derived from this precursor (3·H2O, 6·H2O, 10·H2O, and 16) were evaluated for thermal stability, detonation parameters, and sensitivity. These properties are crucial for understanding their potential applications in energetic materials .
Antibacterial Activities
The presence of a p-nitro group in 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide contributes to its antibacterial properties. Compound 7g, derived from this structure, exhibits excellent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Organic Synthesis
The cyano group in this compound enables various synthetic transformations. For instance:
- Oxime Preparation : Researchers have synthesized 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide using 2-trifluoromethoxy cyanoacetanilide. This compound has potential as a base for oxime preparations .
Molecular Docking Studies
In the field of drug discovery, 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide derivatives have been investigated. For example:
- Anti-HIV-1 Activity : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives based on this compound. Molecular docking studies revealed their potential as anti-HIV-1 agents .
Future Directions
properties
IUPAC Name |
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPEBKQQMWPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
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